3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
This compound (A463218, [1119452-09-3]) features a 1,2,4-oxadiazole core substituted with a p-tolyl group at position 3 and a chlorobenzamide moiety linked via an N-methyl group at position 5 . Its structural uniqueness lies in the direct attachment of the benzamide group to the oxadiazole ring through a methylene linker, distinguishing it from oxygen- or sulfur-linked analogs. The p-tolyl group enhances lipophilicity, while the chloro substituent on the benzamide may influence electronic properties and bioactivity.
Properties
IUPAC Name |
3-chloro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-6-8-13(9-7-12)17-20-16(24-21-17)11-22(2)18(23)14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLNSCKTMIVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424227 | |
| Record name | 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896659-80-6 | |
| Record name | 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No. 896659-80-6) is a compound that belongs to the family of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.79 g/mol. The structure includes a chloro group, a methyl group, and an oxadiazole ring, which are essential for its biological activities.
| Property | Value |
|---|---|
| CAS No. | 896659-80-6 |
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 341.79 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole moiety demonstrate considerable activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis, which is crucial for bacterial growth and virulence .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion exhibits cytotoxic effects against several cancer cell lines. A review summarized that oxadiazoles can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The specific activity of this compound against different cancer types remains an area for further exploration.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds with the oxadiazole scaffold have shown potential in reducing inflammatory responses. In vitro studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process . The specific anti-inflammatory mechanisms of this compound need further elucidation.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Cytotoxicity Assessment : A cytotoxicity assay using human cancer cell lines demonstrated that this compound has an IC50 value comparable to leading anticancer agents. The study indicated that the presence of the oxadiazole ring enhances its cytotoxic potential .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
4-Chloro-N-(4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7j)
- Structure : Shares the 3-(p-tolyl)-1,2,4-oxadiazole core but links the benzamide via an ether oxygen to a phenyl ring.
- Synthesis : Achieved 97% yield, suggesting high reactivity of the methoxy linker .
- Key Differences : The ether spacer may reduce steric hindrance compared to the methyl linker in the target compound. IR data (3440, 1678 cm⁻¹) confirm amide and oxadiazole functionalities .
Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (121)
Thiadiazole and Thiazole Derivatives
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
- Structure: Replaces oxadiazole with a thiadiazole ring. The dimethylamino-acryloyl group introduces electron-rich properties.
- Synthesis : 82% yield, lower than oxadiazole analogs, possibly due to sulfur’s lower electronegativity .
3-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
Benzisoxazole and Other Heterocycles
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Benzisoxazole core with chloromethyl and acetamide groups.
- Reactivity : The chloromethyl group serves as a reactive site for further functionalization, similar to the target compound’s methyl linker .
- Applications : Precursor for bioactive derivatives, highlighting the utility of halogenated groups in medicinal chemistry .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Tabulated Comparison of Key Compounds
Key Findings and Implications
- Oxadiazole vs. Thiadiazole : Oxadiazoles (e.g., target compound, 7j) exhibit higher synthetic yields (~97%) than thiadiazoles (~82%), likely due to oxygen’s electronegativity enhancing reaction efficiency .
- Linker Effects : Methyl linkers (target compound) provide steric flexibility, while ether or thioether linkers () may alter electronic profiles and binding affinities .
- Halogenation : Chlorine and fluorine substituents enhance lipophilicity and target engagement, as seen in the thiazole derivative’s enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
